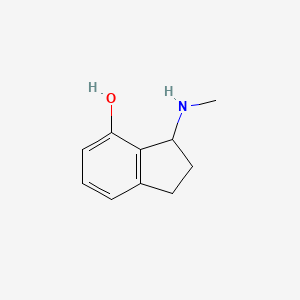
3-Methylamino-4-indanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylamino-4-indanol is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds Indoles are significant due to their presence in many natural products and pharmaceuticals The structure of this compound consists of an indole ring substituted with a methylamino group at the third position and a hydroxyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylamino-4-indanol typically involves the methylamination of 2,4-dichloronitrobenzene using methanol as a solvent. This reaction produces 3-methylamino-4-nitrochlorobenzene, which then undergoes nucleophilic substitution with a sodium hydroxide solution of ethylene glycol to yield crude this compound. The final product is obtained through recrystallization to achieve high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of conventional equipment, readily available raw materials, and cost-effective solvents like methanol ensures high yield and low production costs .
Chemical Reactions Analysis
Types of Reactions: 3-Methylamino-4-indanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Sodium hydroxide (NaOH) and other bases are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces primary or secondary amines.
Substitution: Produces various substituted indole derivatives.
Scientific Research Applications
3-Methylamino-4-indanol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Methylamino-4-indanol involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways. For example, it may interact with neurotransmitter receptors, modulating their activity and affecting neurological functions .
Comparison with Similar Compounds
Indole: The parent compound of 3-Methylamino-4-indanol, widely studied for its biological activities.
3-Methylindole: Similar structure but lacks the hydroxyl group, leading to different chemical properties.
4-Hydroxyindole: Similar structure but lacks the methylamino group, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of both the methylamino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-(methylamino)-2,3-dihydro-1H-inden-4-ol |
InChI |
InChI=1S/C10H13NO/c1-11-8-6-5-7-3-2-4-9(12)10(7)8/h2-4,8,11-12H,5-6H2,1H3 |
InChI Key |
IQKACIYAXCLCEN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC2=C1C(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



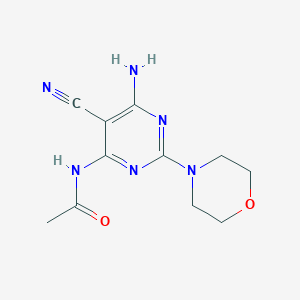
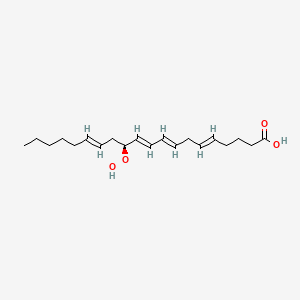
![[5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13884935.png)
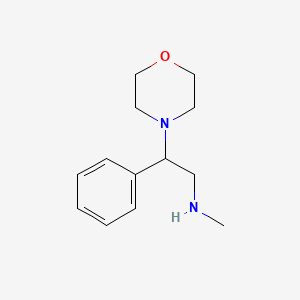
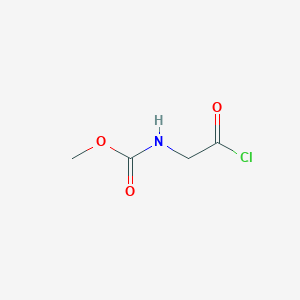


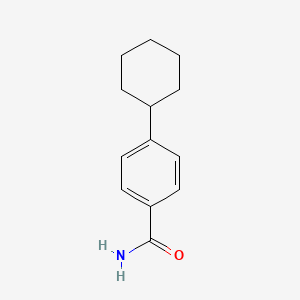
![N-[5-chloro-2-(chloromethyl)phenyl]acetamide](/img/structure/B13884966.png)
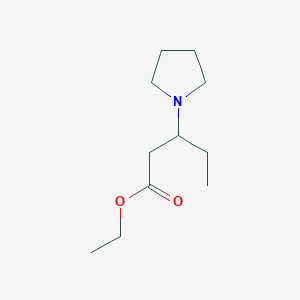

![2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13884989.png)

